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Compound of Interest

Compound Name: 2-Butynal

Cat. No.: B073574 Get Quote

A comprehensive spectroscopic comparison of the unsaturated aldehyde 2-butynal and its

saturated analog, butanal, reveals key structural differences through Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS). This guide provides a detailed analysis of their spectral data, offering valuable insights

for researchers, scientists, and professionals in drug development.

The presence of a carbon-carbon triple bond in 2-butynal introduces significant electronic and

structural changes compared to the fully saturated carbon chain of butanal. These differences

are clearly reflected in their respective spectra, providing a powerful toolkit for their

identification and characterization.

Data at a Glance: A Comparative Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-butynal and butanal.

Infrared (IR) Spectroscopy
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Functional Group 2-Butynal (cm⁻¹) Butanal (cm⁻¹)

C≡C Stretch ~2200 N/A

C=O Stretch ~1680 ~1730

Aldehydic C-H Stretch ~2850, ~2750 ~2820, ~2720

sp³ C-H Stretch ~2950 ~2960, ~2870

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts in ppm)

Proton Environment 2-Butynal (Predicted) Butanal

Aldehydic Proton (-CHO) ~9.2 ~9.8

α-Protons (-CH₂CHO) N/A ~2.4

β-Protons (-CH₂CH₂CHO) N/A ~1.7

Methyl Protons (-CH₃) ~2.0 ~0.9

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts in ppm)

Carbon Environment 2-Butynal Butanal

Carbonyl Carbon (C=O) ~177 ~202

Alkyne Carbons (-C≡C-) ~85, ~93 N/A

α-Carbon (-CH₂CHO) N/A ~46

β-Carbon (-CH₂CH₂CHO) N/A ~16

Methyl Carbon (-CH₃) ~4 ~14

Mass Spectrometry (Key Fragments m/z)
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Fragmentation 2-Butynal Butanal

Molecular Ion [M]⁺ 68 72

[M-1]⁺ (Loss of H) 67 71

[M-29]⁺ (Loss of CHO) 39 43

McLafferty Rearrangement N/A 44

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this

comparison.

Infrared (IR) Spectroscopy
A thin liquid film of the analyte (2-butynal or butanal) was prepared by placing a drop of the

neat liquid between two potassium bromide (KBr) salt plates. The spectrum was recorded using

a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates was taken prior to sample analysis and

subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.5-0.7 mL of

deuterated chloroform (CDCl₃), which also served as the internal lock signal. A small amount of

tetramethylsilane (TMS) was added as an internal standard (0 ppm). Both ¹H and ¹³C NMR

spectra were acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were

accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence

was used with 1024 scans and a relaxation delay of 2 seconds.

Mass Spectrometry
Mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) with an

electron ionization (EI) source. A small amount of the sample was injected into the GC, which

separated the analyte from any impurities. The separated compound then entered the mass
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spectrometer where it was ionized by a 70 eV electron beam. The resulting fragments were

separated by a quadrupole mass analyzer and detected.

Spectroscopic Comparison Workflow
The logical flow of the comparative analysis is illustrated in the diagram below.

Workflow for Spectroscopic Comparison of 2-Butynal and Butanal
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Caption: Spectroscopic analysis workflow for 2-Butynal and Butanal.
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In-Depth Analysis
The presence of the alkyne and its conjugation with the carbonyl group in 2-butynal leads to

distinct spectroscopic features when compared to the saturated butanal.

In the IR spectrum, the most telling difference is the appearance of a C≡C stretching vibration

for 2-butynal around 2200 cm⁻¹, a region that is silent in the spectrum of butanal. Furthermore,

the C=O stretching frequency in 2-butynal is lowered to approximately 1680 cm⁻¹ due to

conjugation, whereas in butanal it appears at a higher frequency of about 1730 cm⁻¹.[1]

The ¹H NMR spectrum provides a clear distinction in the chemical environment of the protons.

The aldehydic proton of butanal is observed at a typical downfield shift of around 9.8 ppm. For

2-butynal, this proton is expected to be slightly upfield due to the anisotropic effects of the

triple bond. The characteristic signals for the α and β methylene protons in butanal are absent

in 2-butynal, which instead shows a signal for the methyl protons adjacent to the alkyne.

In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne in 2-butynal give rise to

signals in the range of 85-93 ppm, which are absent in butanal. The carbonyl carbon of 2-
butynal is shielded (appears at a lower chemical shift) compared to that of butanal due to the

electronic effects of the conjugated system.

Mass spectrometry reveals a molecular ion peak at m/z 68 for 2-butynal and m/z 72 for

butanal, confirming their respective molecular weights. A key fragmentation pathway for butanal

is the McLafferty rearrangement, which results in a prominent peak at m/z 44; this

rearrangement is not possible for 2-butynal. Both molecules exhibit a loss of the formyl group

(CHO), leading to fragments at m/z 39 for 2-butynal and m/z 43 for butanal.

In conclusion, the spectroscopic comparison of 2-butynal and butanal provides a clear

illustration of how the introduction of unsaturation significantly alters the electronic and

magnetic environments within a molecule. These differences are readily and quantitatively

observed through IR, NMR, and mass spectrometry, allowing for unambiguous identification

and a deeper understanding of their chemical structures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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